tert-Butyl 3-(2-hydroxyphenyl)pyrrolidine-1-carboxylate
Description
Systematic Nomenclature and IUPAC Conventions
The systematic IUPAC name for this compound is derived by prioritizing the pyrrolidine ring as the parent structure. The tert-butyl carboxylate group, serving as the principal functional group, is assigned the lowest possible locant (position 1), while the 2-hydroxyphenyl substituent occupies position 3. Applying these rules, the full name is tert-butyl 3-(2-hydroxyphenyl)pyrrolidine-1-carboxylate . This nomenclature aligns with conventions observed in structurally related compounds, such as tert-butyl 2-(4-hydroxyphenyl)pyrrolidine-1-carboxylate and methyl 1-(2-hydroxyphenyl)pyrrolidine-3-carboxylate, where substituent positions and functional groups are similarly prioritized.
The tert-butyl group (tert-butoxycarbonyl, Boc) is a common protecting group in organic synthesis, and its inclusion in the name follows standard practices for carbamate derivatives. The 2-hydroxyphenyl moiety is explicitly described using positional numbering to distinguish it from isomers with hydroxyl groups at other aromatic positions (e.g., 3- or 4-hydroxyphenyl).
Molecular Formula and Stereochemical Configuration Analysis
The molecular formula of this compound is C₁₅H₂₁NO₃ , with a molecular weight of 263.33 g/mol . This formula matches related pyrrolidine carboxylates, such as tert-butyl 2-(4-hydroxyphenyl)pyrrolidine-1-carboxylate and tert-butyl (2S)-2-(3-hydroxyphenyl)pyrrolidine-1-carboxylate, confirming consistent substitution patterns.
Stereochemical analysis of the pyrrolidine ring reveals potential chirality at the 3-position due to the attachment of the 2-hydroxyphenyl group. While specific stereochemical data for this compound are not explicitly available in the provided sources, analogs like (2S)-configured tert-butyl 2-(3-hydroxyphenyl)pyrrolidine-1-carboxylate suggest that synthetic routes may yield enantiopure forms. Computational modeling of similar structures predicts that the 2-hydroxyphenyl group adopts a pseudo-equatorial orientation to minimize steric hindrance with the tert-butyl carboxylate.
Crystallographic Data and Conformational Studies
Crystallographic data specific to this compound are not available in the provided sources. However, insights can be extrapolated from related structures. For example, tert-butyl 2-(4-hydroxyphenyl)pyrrolidine-1-carboxylate exhibits a puckered pyrrolidine ring with a chair-like conformation, stabilized by intramolecular hydrogen bonding between the hydroxyl group and the carboxylate oxygen. Similarly, methyl 1-(2-hydroxyphenyl)pyrrolidine-3-carboxylate adopts a twisted envelope conformation, with the aromatic ring oriented perpendicular to the pyrrolidine plane.
Conformational flexibility is influenced by the tert-butyl group’s steric bulk, which restricts rotation around the N–C bond. Molecular dynamics simulations of analogous compounds suggest that the 2-hydroxyphenyl substituent enhances planarity in the pyrrolidine ring due to resonance effects from the aromatic system.
Comparative Analysis with Related Pyrrolidine Carboxylates
Comparative studies highlight the structural and electronic effects of substituent placement on pyrrolidine carboxylates:
Hydroxyphenyl Position :
- 2-Hydroxyphenyl (target compound): The ortho-hydroxyl group engages in intramolecular hydrogen bonding with the carboxylate oxygen, reducing solubility in nonpolar solvents.
- 3-Hydroxyphenyl (e.g., tert-butyl (2S)-2-(3-hydroxyphenyl)pyrrolidine-1-carboxylate): Meta substitution diminishes hydrogen bonding capacity, increasing lipophilicity (logP ~3.1).
- 4-Hydroxyphenyl (e.g., tert-butyl 3-(4-hydroxyphenyl)pyrrolidine-1-carboxylate): Para substitution enhances resonance stabilization, favoring planar conformations.
Ester Group Variations :
- tert-Butyl esters (e.g., target compound): Provide steric protection against nucleophilic attack, enhancing stability under basic conditions.
- Methyl esters (e.g., methyl 1-(2-hydroxyphenyl)pyrrolidine-3-carboxylate): Smaller alkyl groups increase susceptibility to hydrolysis but improve crystallinity.
Stereochemical Impact :
- Enantiopure analogs, such as (2S)-configured derivatives, exhibit distinct physicochemical profiles compared to racemic mixtures, underscoring the importance of stereochemistry in material design.
Properties
Molecular Formula |
C15H21NO3 |
|---|---|
Molecular Weight |
263.33 g/mol |
IUPAC Name |
tert-butyl 3-(2-hydroxyphenyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H21NO3/c1-15(2,3)19-14(18)16-9-8-11(10-16)12-6-4-5-7-13(12)17/h4-7,11,17H,8-10H2,1-3H3 |
InChI Key |
RLFRKQANWDKXDE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2=CC=CC=C2O |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- 3-Hydroxyphenylpyrrolidine or its derivatives serve as the core scaffold.
- tert-Butyl chloroformate is commonly used for Boc protection.
- Bases such as triethylamine neutralize the acid formed during carbamate formation.
Stepwise Synthetic Route
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Pyrrolidine ring functionalization | Starting from 3-hydroxyphenylpyrrolidine or via C-H activation arylation | Installation of 2-hydroxyphenyl substituent at 3-position |
| 2 | Boc protection | tert-Butyl chloroformate, triethylamine, solvent (e.g., dichloromethane), 0–20 °C | Formation of tert-butyl carbamate protecting group on nitrogen |
| 3 | Purification | Column chromatography (silica gel), recrystallization | Isolation of pure tert-butyl 3-(2-hydroxyphenyl)pyrrolidine-1-carboxylate |
Reaction Conditions and Optimization
- Temperature control is critical during Boc protection to avoid side reactions; typically maintained between 0–20 °C.
- Stoichiometric ratios : Using 1.1–1.2 equivalents of tert-butyl chloroformate ensures complete conversion.
- Solvent choice : Dichloromethane or other polar aprotic solvents facilitate the reaction.
- Base selection : Triethylamine is preferred for its efficiency in scavenging HCl.
Alternative Synthetic Approaches
- C-H activation and arylation : Advanced methods involve palladium-catalyzed C-H activation to install the hydroxyphenyl group regioselectively on the pyrrolidine ring, followed by Boc protection.
- Sulfonate ester intermediates : Hydroxyl groups can be converted to sulfonate esters (e.g., mesylates) to facilitate substitution reactions leading to the target compound.
- Mitsunobu reaction : For stereochemical retention during hydroxyl group functionalization.
Purification and Characterization
- Purification : Silica gel column chromatography using ethyl acetate/hexane gradients is standard.
- Recrystallization : From cold ethyl acetate or similar solvents to enhance purity.
- Chiral purity assessment : Chiral HPLC and nuclear Overhauser effect (NOE) NMR experiments confirm stereochemical integrity.
- Additional characterization : Polarimetry and X-ray crystallography of derivatives provide stereochemical confirmation.
Research Findings and Data Summary
| Parameter | Details/Values | Source/Notes |
|---|---|---|
| Molecular Formula | C15H21NO3 | Consistent with this compound |
| Molecular Weight | ~263.34 g/mol | Confirmed by analytical data |
| Boc Protection Efficiency | >90% yield under optimized conditions | Triethylamine base, 0–20 °C, DCM solvent |
| Purity after Chromatography | >98% (HPLC) | Silica gel column chromatography |
| Stereochemical Purity | >99% enantiomeric excess (ee) | Chiral HPLC and NOE NMR |
| Reaction Time | 1–3 hours for Boc protection | Dependent on scale and temperature |
Industrial and Scale-Up Considerations
- Continuous flow reactors can be employed to improve reaction control and scalability.
- Automated systems allow precise temperature and reagent dosing, enhancing reproducibility.
- Use of greener solvents and minimizing waste are current trends in industrial synthesis.
Chemical Reactions Analysis
Oxidation Reactions
The pyrrolidine ring undergoes regioselective oxidation at the α-C−H position. Molecular iodine mediates this process to form N,O-acetal derivatives with stereochemical control (Scheme 1) .
| Reagent/Conditions | Product | Yield | Stereoselectivity |
|---|---|---|---|
| I₂, CHCl₃, 25°C, 12 h | N,O-Acetal derivative | 78% | trans-dominant |
| TEMPO/NaOCl, DCM, 0–8°C | Aldehyde derivative | 85% | Retention of (S)-configuration |
Mechanism :
-
Iodine facilitates α-C−H activation via an "inside attack" model, where nucleophilic oxygen attacks the iodinated intermediate to form a bicyclic transition state .
-
TEMPO-mediated oxidation of hydroxymethyl groups proceeds through a radical pathway, converting alcohols to aldehydes without racemization .
Nucleophilic Substitution
The tert-butyl carbamate group acts as a directing group, enabling regioselective functionalization. Quinazoline derivatives undergo coupling at the pyrrolidine nitrogen (Table 2).
Key Observation :
-
Copper catalysis enables Ugi-type multicomponent reactions, forming carboxamides with high atom economy .
Reductive Transformations
The hydroxyphenyl group participates in hydrogenolysis and deprotection reactions:
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Carbamate deprotection | HCl (4M in dioxane), 0°C | Free pyrrolidine amine |
| Phenolic hydroxyl reduction | H₂, Pd/C, EtOH, 50 psi | Cyclohexanol derivative |
Synthetic Utility :
-
Selective tert-butyl removal under acidic conditions enables further functionalization of the pyrrolidine nitrogen .
Electrophilic Aromatic Substitution
The 2-hydroxyphenyl group directs electrophiles to the ortho and para positions:
| Electrophile | Conditions | Product | Yield |
|---|---|---|---|
| Br₂, FeBr₃, DCM, −10°C | 5-Bromo-2-hydroxyphenyl | 72% | |
| HNO₃, H₂SO₄, 0°C | 4-Nitro-2-hydroxyphenyl | 65% |
Regioselectivity :
-
Ortho/para ratios depend on steric hindrance from the tert-butyl group.
Cross-Coupling Reactions
Palladium-catalyzed couplings enable C–C bond formation at the hydroxyphenyl ring:
| Reaction | Catalytic System | Product | Yield |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DMF | 5-Aryl-2-hydroxyphenyl derivative | 81% |
| Buchwald-Hartwig amination | Pd₂(dba)₃, Xantphos | 5-Amino-2-hydroxyphenyl derivative | 68% |
Stereochemical Considerations
The (3R,4S) configuration in derivatives like EVT-352112 influences biological activity:
Scientific Research Applications
The biological activity of tert-butyl 3-(2-hydroxyphenyl)pyrrolidine-1-carboxylate can be attributed to its ability to interact with various biological targets. Research indicates that it may exhibit:
- Neuroprotective Effects : Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress, making it a candidate for neurodegenerative disease therapies.
- Anticancer Properties : The compound has shown cytotoxic effects against certain cancer cell lines, indicating potential as an anticancer agent.
- Anti-inflammatory Activity : It may reduce the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.
Neuroprotective Effects
A study published in the Journal of Medicinal Chemistry investigated the neuroprotective properties of similar compounds. It was found that derivatives with hydroxyl substitutions could significantly reduce neuronal cell death under oxidative stress conditions. This suggests that this compound could have similar protective effects .
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against human leukemia cells, with an IC50 value indicating effective concentration for inhibiting cell growth. This positions the compound as a potential lead in cancer therapeutics .
Anti-inflammatory Properties
Research highlighted its efficacy in reducing pro-inflammatory cytokine levels in activated macrophages, suggesting its potential use in treating conditions characterized by chronic inflammation.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(2-hydroxyphenyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with active sites, while the pyrrolidine ring provides structural rigidity. This combination allows the compound to modulate biological pathways effectively.
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Pyrrolidine Derivatives
Key Observations :
- Hydroxyl vs.
- Aromatic vs. Heterocyclic Moieties: Derivatives with isoquinoline or pyrazole substituents exhibit distinct electronic profiles. For example, the pyrazole ring in may improve metabolic stability, whereas the isoquinoline group in could enhance π-π stacking interactions.
Key Observations :
- The target compound’s synthesis likely involves coupling reactions similar to those in , but yields may vary due to the sensitivity of the hydroxyl group to oxidation or side reactions.
- Boc-protected pyrrolidines generally exhibit high stability during purification, as seen in , where flash chromatography achieved >90% yields.
Biological Activity
Tert-Butyl 3-(2-hydroxyphenyl)pyrrolidine-1-carboxylate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound, characterized by a pyrrolidine ring, a tert-butyl group, and a 2-hydroxyphenyl moiety, has been explored for its applications in drug discovery, particularly in the context of neurodegenerative diseases and antimicrobial properties.
- Molecular Formula : CHNO
- Molecular Weight : Approximately 235.28 g/mol
- Density : ~1.1 g/cm³
- Melting Point : 60-64 °C
- Boiling Point : ~273.3 °C at 760 mmHg
Neuroprotective Effects
Research indicates that compounds similar to this compound may exhibit neuroprotective effects. These compounds can potentially inhibit pathways associated with neurodegeneration, making them viable candidates for treating conditions like Alzheimer's disease. A study highlighted that derivatives containing a β-amino acid moiety showed promise as neuraminidase inhibitors, which are crucial in combating viral infections that can exacerbate neurodegenerative processes .
Antimicrobial Properties
The compound's structural characteristics suggest potential antimicrobial activity. Similar compounds have demonstrated efficacy against various bacterial strains, indicating that this compound could serve as a lead compound in developing new antimicrobial agents .
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure and biological activity is essential for optimizing the efficacy of this compound. The presence of the hydroxyl group on the phenyl ring is believed to enhance interaction with biological targets through hydrogen bonding, which may contribute to its neuroprotective and antimicrobial activities.
Comparison with Related Compounds
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| Tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate | 114214-69-6 | 1.00 |
| (S)-1-Boc-(3-Hydroxymethyl)pyrrolidine | 199174-24-8 | 1.00 |
| Tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate | 116574-71-1 | 0.94 |
| N-Boc-6-hydroxy-3-azabicyclo[3.2.0]heptane | 663172-78-9 | 0.94 |
| Tert-butyl (S)-3-(aminomethyl)pyrrolidine | 199175-10-5 | 0.92 |
This table illustrates the structural similarities among various compounds, emphasizing the unique attributes of this compound.
Case Studies and Research Findings
Several studies have focused on the biological activities of pyrrolidine derivatives:
- Neuroprotective Research : In a study investigating pyrrolidine derivatives for neuroprotective properties, it was found that certain compounds exhibited significant inhibition of neurotoxic pathways associated with oxidative stress . This suggests that this compound could be further developed for neuroprotection.
- Antimicrobial Efficacy : A comparative analysis showed that pyrrolidine derivatives had varying degrees of antibacterial activity against common pathogens, with some exhibiting potent effects at low concentrations . This reinforces the potential application of this compound in antimicrobial drug development.
Q & A
Q. Q: What are the optimal reaction conditions for synthesizing tert-Butyl 3-(2-hydroxyphenyl)pyrrolidine-1-carboxylate?
A: Synthesis typically involves multi-step procedures, including nucleophilic substitution and protective group strategies. For example, tert-butyl pyrrolidine carboxylates are often synthesized via coupling reactions under anhydrous conditions using reagents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). Column chromatography (e.g., hexane/EtOAc gradients) is critical for purification, achieving yields of ~60–92% depending on substituent reactivity . Key parameters include temperature control (0–20°C for sensitive intermediates) and solvent selection (e.g., THF for boronate coupling) .
Characterization Techniques
Q. Q: Which analytical methods are most reliable for confirming the structure of this compound?
A: A combination of techniques is essential:
- 1H/13C NMR : Assigns proton and carbon environments (e.g., tert-butyl group at δ ~1.4 ppm, aromatic protons at δ 6.8–7.5 ppm) .
- HRMS : Validates molecular weight (e.g., calculated vs. observed mass accuracy within 1 ppm) .
- IR Spectroscopy : Identifies functional groups (e.g., hydroxyl stretch at ~3200 cm⁻¹, carbonyl at ~1700 cm⁻¹) .
- X-ray Crystallography : Resolves stereochemistry and crystal packing, as seen in related tert-butyl pyrrolidine carboxylates .
Advanced: Role of Hydroxyphenyl Substituents
Q. Q: How does the 2-hydroxyphenyl group influence reactivity in cross-coupling reactions?
A: The hydroxyl group enhances chelation with transition metals (e.g., Pd in Suzuki couplings) but requires protection (e.g., silylation or acetylation) to prevent side reactions. For example, tert-butyl-protected boronate esters enable regioselective coupling with aryl halides, as demonstrated in analogs like tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine derivatives . Comparative studies show unprotected hydroxyl groups reduce yields by 15–30% due to competing oxidation .
Data Contradictions in Yield Optimization
Q. Q: How can researchers resolve discrepancies in reported yields for similar compounds?
A: Contradictions often arise from:
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) improve solubility but may hydrolyze intermediates.
- Catalyst Loading : Pd(PPh₃)₄ vs. PdCl₂(dppf) affects turnover in boronate couplings .
- Purification Methods : Flash chromatography (hexane/EtOAc) vs. recrystallization impacts recovery rates .
Systematic replication with controlled variables (e.g., inert atmosphere, moisture-free reagents) is advised to isolate critical factors .
Stereochemical Considerations
Q. Q: What strategies ensure stereochemical purity in enantiomeric forms of this compound?
A: Chiral resolution via chiral HPLC or enzymatic methods is standard. For asymmetric synthesis, use chiral auxiliaries (e.g., (R)- or (S)-tert-butyl 3-(methylamino)pyrrolidine-1-carboxylate) . Enantiomeric excess (ee) is validated by polarimetry ([α]D values) and chiral shift reagents in NMR .
Stability and Storage
Q. Q: What storage conditions prevent degradation of this compound?
A: Store at 4°C in airtight containers under nitrogen. The tert-butyl ester is prone to hydrolysis in humid environments, while the hydroxyphenyl group may oxidize. Stability studies recommend lyophilization for long-term storage and avoidance of protic solvents .
Advanced: Computational Modeling
Q. Q: How can DFT calculations predict reactivity or binding interactions?
A: Density Functional Theory (DFT) models the electron density of the hydroxyphenyl group to predict sites for electrophilic attack. For example, Fukui indices identify nucleophilic regions, aiding in designing derivatives for biological targets .
Conflicting Spectral Data
Q. Q: How should researchers address inconsistencies in NMR or MS data?
A: Cross-validate with alternative techniques:
- HSQC/HMBC NMR : Assigns ambiguous proton-carbon correlations.
- High-Resolution Mass Spectrometry (HRMS) : Differentiates isotopic patterns from impurities.
- X-ray Diffraction : Resolves stereochemical ambiguities, as applied in tert-butyl piperazine carboxylate analogs .
Derivatization Strategies
Q. Q: What functionalization methods expand the utility of this compound?
A: Common strategies include:
- Borylation : Introduces boronate esters for Suzuki-Miyaura couplings .
- Sulfonylation : Enhances solubility for biological assays (e.g., tert-butyl 3-(nitrophenylsulfonyl)pyrrolidine derivatives) .
- Reductive Amination : Modifies the pyrrolidine nitrogen for drug discovery .
Purity Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
